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Compound of Interest

Compound Name: D-Cellobiose-13C12

Cat. No.: B15554640 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, pharmacokinetic

studies, and as internal standards for quantitative mass spectrometry. D-Cellobiose-13C12, a

glucose disaccharide fully labeled with carbon-13, offers a distinct mass shift from its unlabeled

counterpart, enabling precise tracking and quantification in complex biological matrices.

Understanding the fragmentation patterns of both labeled and unlabeled cellobiose in mass

spectrometry is crucial for developing robust analytical methods.

These application notes provide a detailed overview of the fragmentation behavior of D-

Cellobiose and its 13C-labeled isotopologue under collision-induced dissociation (CID)

conditions. Experimental protocols for sample preparation and analysis using electrospray

ionization tandem mass spectrometry (ESI-MS/MS) are also presented to guide researchers in

their analytical workflows.

Fragmentation Patterns of D-Cellobiose
Under collision-induced dissociation (CID), D-Cellobiose, a disaccharide composed of two

β(1→4) linked D-glucose units, undergoes characteristic fragmentation primarily at the

glycosidic bond and through cross-ring cleavages. The resulting fragment ions are designated

according to the widely accepted Domon and Costello nomenclature.
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The most common fragmentation pathways for non-oxidised cello-oligosaccharides like

cellobiose involve glycosidic bond cleavages, yielding B and Y ions, and cross-ring cleavages,

which produce A and X ions. Specifically for sodiated D-Cellobiose, the most abundant

fragment ions observed are typically the Y₁ and B₁ ions, resulting from the cleavage of the

glycosidic bond.

D-Cellobiose Fragmentation Data

The following table summarizes the major fragment ions observed in the positive ion mode CID

mass spectrum of sodiated D-Cellobiose ([M+Na]⁺). The relative abundance of these ions can

vary depending on the specific instrumental conditions, such as collision energy.

Ion Type m/z (for [¹²C₁₂H₂₂O₁₁Na]⁺) Description

[M+Na]⁺ 365.1 Sodiated molecular ion

Y₁ 203.1
Sodiated glucose monomer

(reducing end)

B₁ 185.1
Oxonium ion from the non-

reducing end

C₁ 221.1
C-type ion from the non-

reducing end

⁰’²A₂ 245.1 Cross-ring cleavage fragment

Fragmentation Patterns of D-Cellobiose-13C12
The fragmentation pathways of D-Cellobiose-13C12 are analogous to those of its unlabeled

counterpart. However, due to the incorporation of twelve ¹³C atoms, the mass-to-charge ratio

(m/z) of the parent ion and all resulting fragment ions will be shifted by +12 Da, assuming full

isotopic enrichment. This predictable mass shift is the basis for using stable isotope-labeled

internal standards in quantitative mass spectrometry.

D-Cellobiose-13C12 Fragmentation Data

The following table outlines the expected m/z values for the major fragment ions of sodiated D-
Cellobiose-13C12 ([¹³C₁₂H₂₂O₁₁Na]⁺) in positive ion mode CID.
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Ion Type m/z (for [¹³C₁₂H₂₂O₁₁Na]⁺) Description

[M+Na]⁺ 377.1 Sodiated molecular ion

Y₁ 215.1
Sodiated ¹³C₆-glucose

monomer (reducing end)

B₁ 197.1
¹³C₆-Oxonium ion from the

non-reducing end

C₁ 233.1
¹³C₆-C-type ion from the non-

reducing end

⁰’²A₂ 257.1
¹³C-labeled cross-ring

cleavage fragment

Experimental Protocols
Protocol 1: Sample Preparation for ESI-MS/MS Analysis
This protocol outlines the basic steps for preparing D-Cellobiose and D-Cellobiose-13C12
samples for analysis by electrospray ionization mass spectrometry.

Materials:

D-Cellobiose

D-Cellobiose-13C12

Methanol (LC-MS grade)

Water (LC-MS grade)

Formic acid (optional, for positive ion mode)

Sodium chloride (optional, for sodiated adducts)

Microcentrifuge tubes

Autosampler vials
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Procedure:

Stock Solution Preparation:

Prepare a 1 mg/mL stock solution of D-Cellobiose in a 50:50 methanol:water mixture.

Prepare a separate 1 mg/mL stock solution of D-Cellobiose-13C12 in a 50:50

methanol:water mixture.

Working Solution Preparation:

For qualitative analysis of fragmentation patterns, dilute the stock solutions to a final

concentration of 1-10 µg/mL in 50:50 methanol:water.

For creating a calibration curve for quantitative analysis, perform serial dilutions of the D-

Cellobiose stock solution to achieve a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10

µg/mL).

Spike each calibration standard and the unknown samples with the D-Cellobiose-13C12
working solution to a constant final concentration (e.g., 1 µg/mL) to serve as an internal

standard.

Adduct Formation (Optional):

To promote the formation of sodiated adducts ([M+Na]⁺), add a low concentration of

sodium chloride (e.g., 1 µM) to the final working solutions.

For protonated adducts ([M+H]⁺), adding a small amount of formic acid (e.g., 0.1%) can

be beneficial.

Final Preparation:

Vortex the final solutions thoroughly.

Transfer the solutions to autosampler vials for LC-MS/MS analysis.

Protocol 2: ESI-MS/MS Method Parameters
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This protocol provides a general starting point for developing an ESI-MS/MS method for the

analysis of D-Cellobiose and its labeled counterpart on a triple quadrupole or Q-TOF mass

spectrometer. Parameters should be optimized for the specific instrument being used.

Liquid Chromatography (Optional, for complex samples):

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for

good retention and separation of polar analytes like disaccharides.

Mobile Phase A: Water with 0.1% formic acid

Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient: A gradient from high organic to high aqueous content.

Flow Rate: 0.2-0.4 mL/min

Injection Volume: 5-10 µL

Mass Spectrometry (Direct Infusion or LC-MS):

Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 3.5 - 4.5 kV

Source Temperature: 120 - 150 °C

Desolvation Temperature: 350 - 450 °C

Gas Flow (Desolvation): 600 - 800 L/hr

Gas Flow (Cone): 50 - 100 L/hr

Tandem Mass Spectrometry (MS/MS) Parameters:

Precursor Ion Selection:

For D-Cellobiose: m/z 365.1 ([M+Na]⁺)
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For D-Cellobiose-13C12: m/z 377.1 ([M+Na]⁺)

Collision Gas: Argon

Collision Energy: This is a critical parameter to optimize. Start with a range of 10-30 eV to

observe the desired fragmentation. Lower energies will favor the precursor ion, while higher

energies will increase fragmentation.

Product Ion Scan: Scan a mass range that includes the expected fragment ions (e.g., m/z

100-400).

Multiple Reaction Monitoring (MRM) for Quantification:

D-Cellobiose:

Transition 1: 365.1 → 203.1 (Y₁)

Transition 2: 365.1 → 185.1 (B₁)

D-Cellobiose-13C12 (Internal Standard):

Transition 1: 377.1 → 215.1 (Y₁)

Transition 2: 377.1 → 197.1 (B₁)

Diagrams
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Caption: General fragmentation pathway of D-Cellobiose under CID.
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Caption: Experimental workflow for MS analysis of D-Cellobiose.
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To cite this document: BenchChem. [Application Notes and Protocols for Mass Spectrometric
Analysis of D-Cellobiose-13C12]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15554640#fragmentation-patterns-of-d-cellobiose-
13c12-in-mass-spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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